molecular formula C21H23FN6O2S B2568495 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one CAS No. 946334-92-5

12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one

Cat. No.: B2568495
CAS No.: 946334-92-5
M. Wt: 442.51
InChI Key: JMNAYTFGZWNVNO-UHFFFAOYSA-N
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Description

12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7300^{3,7}]dodeca-3(7),4,8-trien-2-one is a complex organic compound with a unique structure that includes a piperazine ring, a fluorophenyl group, and a thia-tricyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate alkylating agent, such as ethyl bromide, under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Construction of the Thia-Tricyclic System: The thia-tricyclic system is formed through a series of cyclization reactions, often involving sulfur-containing reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted fluorophenyl compounds.

Scientific Research Applications

12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The compound may also influence various signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone: This compound shares the piperazine and fluorophenyl moieties but lacks the thia-tricyclic system.

    (2-((4-Ethylpiperazin-1-yl)Methyl)-5-fluorophenyl)boronic acid: Another related compound with a similar piperazine and fluorophenyl structure but different functional groups.

Uniqueness

The uniqueness of 12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetraazatricyclo[7300^{3,7}]dodeca-3(7),4,8-trien-2-one lies in its thia-tricyclic system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

12-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2S/c1-2-25-7-9-26(10-8-25)18(29)11-16-13-31-21-24-19-17(20(30)27(16)21)12-23-28(19)15-5-3-14(22)4-6-15/h3-6,12,16H,2,7-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNAYTFGZWNVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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